Distrontium silicide is classified under binary silicon compounds, specifically as a salt-like silicide due to its formation with an alkaline earth metal (strontium) and silicon. This classification is significant as it influences the compound's reactivity and structural characteristics. The compound can be synthesized through various methods, primarily involving high-temperature reactions between elemental strontium and silicon.
Distrontium silicide can be synthesized through several techniques:
The synthesis often requires careful handling due to the reactivity of strontium, which can oxidize rapidly when exposed to air. Therefore, reactions are typically conducted in an inert atmosphere, such as argon or nitrogen, to prevent contamination and unwanted side reactions.
Distrontium silicide crystallizes in a cubic structure, characterized by its arrangement of strontium and silicon atoms. The molecular structure can be described as follows:
The molecular weight of distrontium silicide is approximately 143.79 g/mol. The melting point is reported to be around 1100°C, indicating its stability at elevated temperatures.
Distrontium silicide participates in several chemical reactions that are essential for its applications:
Understanding these reactions is crucial for utilizing distrontium silicide in various applications, particularly in semiconductor fabrication where controlled reactivity is essential.
The mechanism by which distrontium silicide functions in electronic applications involves its electrical conductivity properties. When used in semiconductor devices, the compound facilitates charge carrier mobility due to its unique band structure.
Experimental data indicate that distrontium silicide exhibits n-type conductivity under specific doping conditions, making it suitable for use in transistors and other electronic components.
Distrontium silicide has several applications in scientific research and industry:
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